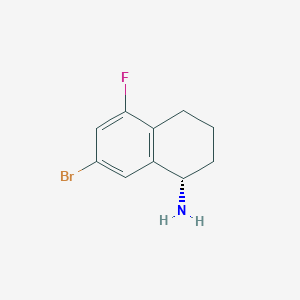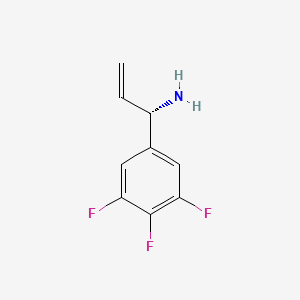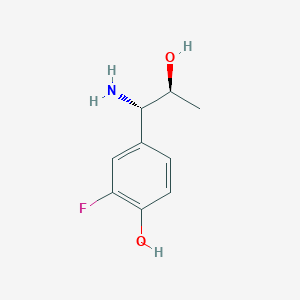
4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 2-fluorophenol.
Protection of Hydroxyl Group: The hydroxyl group of 2-fluorophenol is protected using a suitable protecting group, such as a silyl ether.
Formation of Epoxide: The protected phenol is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form an epoxide intermediate.
Amination: The epoxide intermediate is reacted with an amine, such as (S)-(-)-1-amino-2-propanol, under basic conditions to introduce the amino group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like sodium azide (NaN3), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of 4-((1S,2S)-1-Amino-2-oxopropyl)-2-fluorophenol.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom enhances its binding affinity and stability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1S,2S)-1-Amino-2-hydroxypropyl)phenol: Lacks the fluorine atom, which may affect its binding affinity and stability.
4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-bromophenol: Contains a bromine atom, which may influence its chemical properties and interactions.
Uniqueness
4-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which enhances its chemical stability and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1S,2S)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
InChI Key |
IPHJRVKIDOKTHD-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



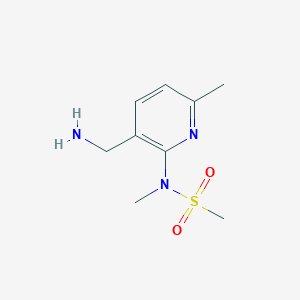
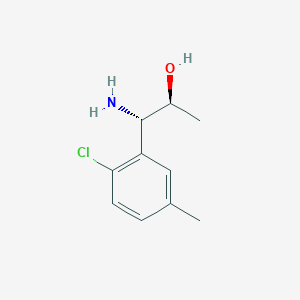
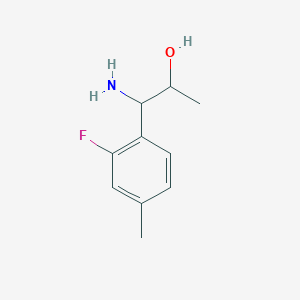
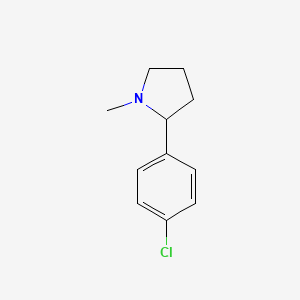
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)

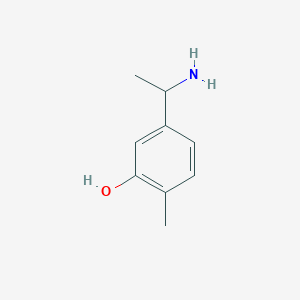
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)


